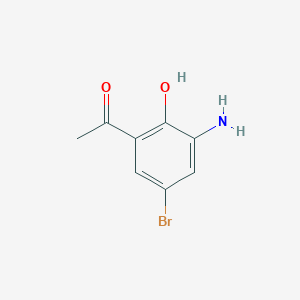
1-(3-アミノ-5-ブロモ-2-ヒドロキシフェニル)エタノン
概要
説明
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of acetophenone, featuring an amino group, a bromine atom, and a hydroxyl group on the phenyl ring.
科学的研究の応用
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary targets of 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Mode of Action
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen acts as a nucleophile in these reactions .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical process . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Result of Action
The molecular and cellular effects of 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone . These factors can include pH, temperature, presence of other molecules, and cellular environment.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone can be synthesized through the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Depending on the oxidizing agent and conditions, products can include 3-amino-5-bromo-2-hydroxybenzoic acid or 3-amino-5-bromo-2-hydroxyacetophenone.
Reduction: The major product is 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanol.
Substitution: Products vary based on the nucleophile used, such as 1-(3-amino-5-methoxy-2-hydroxyphenyl)ethanone or 1-(3-amino-5-cyano-2-hydroxyphenyl)ethanone.
類似化合物との比較
Similar Compounds
1-(3-Bromo-2-hydroxyphenyl)ethanone: Similar structure but lacks the amino group.
1-(3-Amino-2-hydroxyphenyl)ethanone: Similar structure but lacks the bromine atom.
5-Bromo-2-hydroxyacetophenone: Similar structure but lacks the amino group and has a different substitution pattern on the phenyl ring.
Uniqueness
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHUFWNYCSYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544645 | |
| Record name | 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70977-85-4 | |
| Record name | 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















